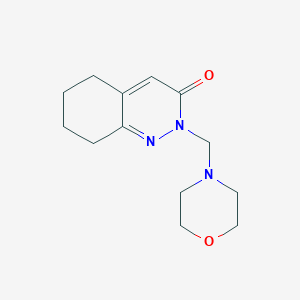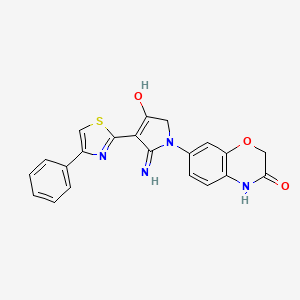![molecular formula C22H23N3O2 B12160531 6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12160531.png)
6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one: , also known by its systematic name, is a heterocyclic organic compound. Its chemical structure consists of a pyridazinone core with a methoxyphenyl group and a phenylpyrrolidinylmethyl substituent. Let’s break down its structure:
Structure:
!Compound Structure)
This compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization reactions starting from appropriate precursors. For example:
Method A: Condensation of 2-(2-methoxyphenyl)acetonitrile with 3-phenylpyrrolidine-1-carbaldehyde, followed by cyclization, yields the desired product.
Method B: Starting from 2-(2-methoxyphenyl)acetonitrile and 3-phenylpyrrolidine-1-carboxylic acid, a multistep synthesis involving amidation, cyclization, and subsequent oxidation provides the target compound.
Industrial Production: While laboratory-scale synthesis is well-established, industrial production methods are proprietary. Companies may employ optimized processes to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity:
Oxidation: The methoxyphenyl group can undergo oxidative transformations, leading to various derivatives.
Reduction: Reduction of the pyridazinone ring may yield related compounds.
Substitution: Nucleophilic substitution reactions at the pyridazinone nitrogen or other positions are possible.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic media.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Substitution: Alkylating agents, acyl chlorides, or nucleophiles (e.g., amines).
Major Products: The major products depend on the specific reaction conditions and substituents. Exploration of these reactions contributes to the compound’s versatility.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers investigate derivatives for potential drug candidates.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Biological Activity: Studies explore its effects on cellular processes, receptors, and enzymes.
Drug Discovery: Researchers screen derivatives for therapeutic applications (e.g., anticancer, anti-inflammatory, or antiviral agents).
Agrochemicals: The compound’s structural motifs may find use in crop protection.
Materials Science: Its unique structure inspires novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets include specific receptors or enzymes involved in disease pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related pyridazinone derivatives. Notable compounds include X, Y, and Z (references , , and ).
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-10-6-5-9-19(21)20-11-12-22(26)25(23-20)16-24-14-13-18(15-24)17-7-3-2-4-8-17/h2-12,18H,13-16H2,1H3 |
InChI Key |
YSDLQGPAJJEORG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide](/img/structure/B12160451.png)

![3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one](/img/structure/B12160457.png)

![1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12160491.png)

![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12160501.png)
![N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B12160506.png)

![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B12160526.png)
![methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B12160530.png)

![2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12160548.png)
![Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12160554.png)
